molecular formula C13H19ClN2O2 B577941 (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217726-65-2

(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No. B577941
CAS RN: 1217726-65-2
M. Wt: 270.757
InChI Key: BLKKIXMBFFDIOD-UTONKHPSSA-N
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Description

“®-3-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine” is a chemical compound with the molecular formula C10H20N2O2 . It appears as a colorless to light yellow or light red transparent liquid .


Synthesis Analysis

The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. This process generally proceeds with high levels of diastereoselectivity by forming two bonds in a single operation .

Scientific Research Applications

Chiral Synthesis and Structural Analysis

One significant application of this compound is in the chiral synthesis and structural analysis of complex molecules. For instance, the synthesis of specific enantiomers of complex structures is crucial in the pharmaceutical industry, where the activity, efficacy, and safety of drug molecules can significantly depend on their chirality. The compound has been used as a starting material or intermediate in the synthesis of various enantiomerically pure compounds, demonstrating its versatility and importance in the construction of chiral molecules. The structural analysis of these compounds, often involving X-ray crystallography, provides essential insights into their three-dimensional configurations, further aiding in the understanding of their biological activities (Zhu et al., 2009).

Synthesis of Trifluoromethyl-Containing Compounds

Another application lies in the synthesis of trifluoromethyl-containing compounds, which are of significant interest due to their biological and pharmacological properties. The unique chemical and physical properties of the trifluoromethyl group make it a valuable functional group in medicinal chemistry. The compound has been involved in reactions leading to the production of diastereomeric mixtures with high degrees of kinetic diastereoselectivity, illustrating its utility in the controlled synthesis of complex molecules with specific stereochemical configurations (Ohkura et al., 2003).

Efficient and Elegant Syntheses

Furthermore, the compound is integral to efficient and elegant syntheses of various heterocyclic compounds, which are core structures in many drugs and natural products. Its utilization in stereocontrolled reductions and as an intermediate in synthesizing heterocyclic compounds showcases its broad applicability in generating biologically active molecules with defined stereochemistry, which is crucial for their biological function (Shaameri et al., 2013).

Derivatives and Functional Derivatives

The versatility of pyrrolidine derivatives, including those derived from (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, extends to their role in synthesizing functional derivatives with potential biological activity. Such derivatives are often prepared through condensation reactions with carbonyl-containing compounds, leading to a wide variety of functionalized molecules. These reactions underscore the importance of pyrrolidine derivatives in medicinal chemistry and drug discovery, where they serve as key building blocks for developing new therapeutic agents (Anderson & Liu, 2000).

Safety and Hazards

This compound is known to cause skin irritation (H315) and serious eye irritation (H319). Precautions include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if eye irritation persists .

properties

IUPAC Name

benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKIXMBFFDIOD-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662650
Record name Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

CAS RN

1217726-65-2
Record name Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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